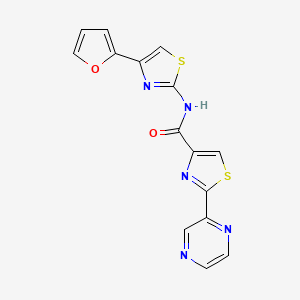![molecular formula C12H17Cl2N3O3 B2857119 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride CAS No. 1052149-18-4](/img/structure/B2857119.png)
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride (2-CPE) is a synthetic compound that is widely used in scientific research. It has a wide range of applications, including its use as a substrate for enzymes, a ligand for receptors, and a tool for studying the mechanisms of action of drugs.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of piperazine derivatives through reactions involving nitrophenyl and chlorophenyl components has been explored. These processes involve optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high product yields. Such synthetic routes highlight the compound's relevance in chemical synthesis and the development of new chemical entities (Wang Jin-peng, 2013).
Potential Antimicrobial and Antifungal Applications
- New pyridine derivatives incorporating piperazine and benzothiazole moieties have been synthesized and tested for their antimicrobial and antifungal activities. These studies suggest that similar compounds, including those based on 2-chloro-6-nitrophenyl piperazine structures, could have potential uses in developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).
Applications in Drug Synthesis and Development
- Research into the synthesis of novel indolinone derivatives containing piperazine moiety shows the compound's potential application in drug development. These compounds have been prepared through specific reactions and have implications for the creation of new therapeutic agents (H. S. Patel, S. Patel, & H. Mistry, 2003).
Role in Coordination and Supramolecular Chemistry
- Studies have demonstrated the synthesis of a multidentate bifunctional organic ligand using piperazine, showcasing the role of similar compounds in forming coordination complexes with metals. This has implications for their use in coordination chemistry and the development of supramolecular structures (C. Cheadle et al., 2013).
Propriétés
IUPAC Name |
2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3.ClH/c13-10-2-1-3-11(16(18)19)12(10)15-6-4-14(5-7-15)8-9-17;/h1-3,17H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGHHAFEICPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)


![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2857043.png)




![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2857051.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2857052.png)



